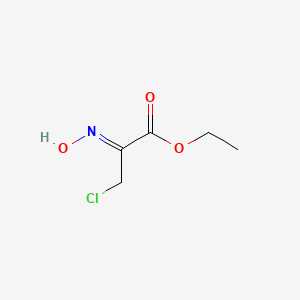

EThyl (2E)-3-chloro-2-(hydroxyimino)propanoate

Description

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate (CAS: 98143-38-5) is a halogenated oxime ester with the molecular formula C₅H₈ClNO₃ and a molar mass of 165.57 g/mol . It is primarily used in research settings, particularly in organic synthesis and pharmaceutical intermediate development. The compound is characterized by its (2E) configuration, where the hydroxyimino (-NOH) and chloro (-Cl) groups are positioned trans to each other across the propanoate backbone .

Key properties include:

- Storage: Stable at room temperature or -80°C (short-term storage at -20°C) .

- Synthesis: Prepared via reaction of ethyl 3-chloro-2-oxopropanoate with hydroxylamine hydrochloride under basic conditions, yielding a product with >98% purity .

- Structural Features: Confirmed by FTIR (N-O stretch at 950 cm⁻¹, C=O at 1720 cm⁻¹) and NMR (δ 1.28 ppm for CH₃, δ 4.25 ppm for CH₂) .

Properties

IUPAC Name |

ethyl (2Z)-3-chloro-2-hydroxyiminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERHYVIYHGEZKF-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate typically involves the reaction of ethyl 3-chloropropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ethyl (2E)-3-chloro-2-nitropropanoate.

Reduction: Formation of ethyl (2E)-3-chloro-2-aminopropanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate has been studied for its antimicrobial properties. Research indicates that compounds with hydroxyimino groups can exhibit activity against a range of bacteria and fungi. The presence of the chloro substituent may enhance this activity by influencing the compound's interaction with microbial targets .

Inhibitory Effects on Enzymes

This compound has also been investigated for its ability to inhibit specific enzymes, particularly metalloproteinases. For instance, studies have shown that derivatives of hydroxyimino compounds can selectively inhibit enzymes involved in inflammatory processes, making them potential candidates for anti-inflammatory drug development .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It can be utilized in the formation of various derivatives through nucleophilic substitution reactions. The hydroxyimino group allows for further functionalization, enabling the synthesis of more complex molecules .

Synthesis of Bioactive Compounds

The compound can be employed in the synthesis of bioactive heterocycles. Its structure facilitates cyclization reactions, leading to the formation of nitrogen-containing rings that are prevalent in many pharmaceuticals .

Biochemical Tools

Research on Metabolic Pathways

this compound is used as a biochemical tool to study metabolic pathways involving amino acids and their derivatives. By tracking the metabolic fate of this compound in biological systems, researchers can gain insights into metabolic processes and enzyme activities .

Drug Development Studies

In drug development, this compound has been utilized to explore structure-activity relationships (SAR) for new therapeutic agents. Its modifications have been systematically studied to optimize potency and selectivity against target proteins such as metalloproteinases, which are implicated in various diseases .

-

Case Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential for further development as an antimicrobial agent . -

Inhibition of Metalloproteinases

Another investigation focused on the inhibitory effects of this compound on metalloproteinases involved in tissue remodeling and inflammation. The study found that modifications to the hydroxyimino group significantly altered the inhibitory potency, highlighting its utility in drug design aimed at treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro group can participate in electrophilic interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Hydroxyimino Propanoates

Ethyl 3-Bromo-2-(hydroxyimino)propanoate (CAS: 73472-94-3)

- Molecular Formula: C₅H₈BrNO₃; Molar Mass: 210.03 g/mol .

- Comparison :

- Reactivity : Bromine’s larger atomic radius increases electrophilicity at C3, enhancing nucleophilic substitution reactions compared to the chloro analog.

- Applications : Used in cross-coupling reactions for heterocyclic synthesis, whereas the chloro derivative is preferred in agrochemical intermediates .

| Property | Chloro Derivative | Bromo Derivative |

|---|---|---|

| Molar Mass (g/mol) | 165.57 | 210.03 |

| Boiling Point | Not reported | Not reported |

| Key Reactivity | SN2 substitutions | Suzuki-Miyaura couplings |

Hydrazone and Hydroxyimino Hybrids

Ethyl (2E,3E)-3-(hydroxyimino)-2-(phenylhydrazono)propanoate

- Synthesis: Derived from ethyl 3-oxo-2-(phenylhydrazono)propanoate and hydroxylamine, yielding a dual functional group (hydroxyimino + hydrazone) .

- Comparison: Structural Complexity: The hydrazone group introduces π-conjugation, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) compared to the chloro-hydroxyimino analog (solubility enhanced via ethanol/water mixtures) .

Cyano-Substituted Propanoates

Ethyl (2E)-2-Cyano-3-(4-methylphenyl)propanoate

- Structure: Features a cyano (-CN) group instead of hydroxyimino, with syn-periplanar conformation (C=C torsion angle = 3.2°) .

- Comparison: Electronic Effects: The electron-withdrawing -CN group increases electrophilicity at C2, making it reactive in Michael additions, unlike the chloro-hydroxyimino compound, which participates in oxime ligation . Pharmaceutical Utility: Used to synthesize 2-propenoylamides (antimicrobial agents), whereas the hydroxyimino analog is utilized in nitroxide radical precursors .

Aromatic Substituted Propanoates

Ethyl 3-(2-Chlorophenyl)-2-phenylpropanoate (CAS: 1379648-61-9)

- Structure : Contains a 2-chlorophenyl and phenyl group, creating steric hindrance at C2 and C3 .

- Comparison: Steric Effects: Bulky aryl groups reduce reaction rates in ester hydrolysis (t₁/₂ >24 hrs at pH 7) compared to the less hindered chloro-hydroxyimino derivative (t₁/₂ = 2–4 hrs) . Thermal Stability: Higher melting point (mp >150°C vs. 95–97°C for the hydroxyimino compound) due to aromatic stacking .

Isomeric Considerations

Ethyl (Z)-2-(hydroxyimino)propanoate

- Configuration: The (Z)-isomer places -NOH and ester groups cis, leading to intramolecular H-bonding (O-H···O=C), absent in the (E)-isomer .

- Impact: Solubility: (Z)-isomer is more soluble in nonpolar solvents (logP = 1.2 vs. 0.8 for (E)-isomer). Reactivity: (E)-isomer undergoes faster oxime ether formation due to reduced steric hindrance .

Biological Activity

Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The presence of the hydroxyimino group allows for hydrogen bonding interactions with biological macromolecules, while the chloro group can participate in electrophilic interactions, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyimino group can influence the structure and function of proteins, potentially modulating enzymatic activities or receptor interactions. Additionally, its chloro substituent may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. In a study assessing its efficacy against Gram-negative bacteria, it was found to inhibit the secretion of virulence factors in enteropathogenic E. coli, suggesting a potential role in targeting bacterial virulence mechanisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. For instance, a study reported that treatment with this compound led to significant reductions in cell viability in various cancer types .

Case Studies and Research Findings

- Antibacterial Activity : A screening assay demonstrated that at concentrations around 50 μM, this compound inhibited the type III secretion system in E. coli by approximately 50%, highlighting its potential as a therapeutic agent against bacterial infections .

- Anticancer Efficacy : In vitro studies showed that the compound could reduce proliferation rates in human cancer cell lines by inducing apoptosis, with IC50 values indicating effective concentrations for therapeutic applications .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl (2E)-2-(hydroxyimino)propanoate | Lacks chloro group | Reduced antimicrobial activity compared to this compound |

| Ethyl 3-chloropropanoate | Lacks hydroxyimino group | Minimal biological activity |

| Ethyl (2E)-3-chloro-2-(nitro)propanoate | Contains nitro instead of hydroxyimino | Different reactivity and potential applications |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions and solubility enhancement strategies for Ethyl (2E)-3-chloro-2-(hydroxyimino)propanoate?

- Methodological Answer :

- Storage : Store at -80°C for up to 6 months or -20°C for 1 month in tightly sealed containers to prevent degradation. Avoid repeated freeze-thaw cycles. For short-term use, room temperature is acceptable if used immediately .

- Solubility : Heat the sample to 37°C and sonicate in an ultrasonic bath for 15–30 minutes. For aqueous solutions, prepare a stock in DMSO (10 mM) and dilute with PBS or cell culture media to avoid precipitation .

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm), referencing a Certificate of Analysis (COA) to verify >98% purity .

- Structural Confirmation : Employ NMR spectroscopy (¹H and ¹³C) to validate the (2E)-configuration and hydroxyimino group positioning. Cross-reference with X-ray crystallography data from similar compounds (e.g., ethyl (2Z)-3-(4-chlorophenyl) derivatives) for stereochemical validation .

Q. What synthetic routes are most effective for producing this compound?

- Methodological Answer :

- Primary Route : React acetylacetone ethyl ester lithium salt with (Z)-O-methyl-4-chlorophenylhydroxamoyl fluoride under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Alternative : Optimize yields by adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydroxamoyl fluoride) and maintaining reaction temperatures at 0–5°C to suppress side reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data between synthetic batches?

- Methodological Answer :

- Data Reconciliation : Compare ¹H NMR chemical shifts (e.g., δ 1.3 ppm for ethyl CH₃, δ 5.2 ppm for hydroxyimino proton) across batches. Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by conformational isomers. Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks (m/z 165.57) .

- Controlled Replication : Standardize reaction conditions (solvent purity, inert atmosphere) to minimize variability. Document deviations in reaction time or temperature that may alter byproduct profiles .

Q. What strategies are used to investigate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Conduct competition experiments with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor chloride displacement via ion chromatography or HPLC-MS .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁸O in the hydroxyimino group) to track bond cleavage pathways. Compare activation energies using DFT calculations to predict regioselectivity .

Q. How is X-ray crystallography applied to resolve conformational stability and intermolecular interactions?

- Methodological Answer :

- Crystal Growth : Recrystallize from ethanol/water (9:1 v/v) at 4°C. Mount single crystals on a diffractometer and collect data at 100 K to minimize thermal motion .

- Structural Analysis : Use software (e.g., SHELX, Olex2) to refine bond lengths (C-Cl = 1.74 Å) and angles. Identify hydrogen-bonding networks (e.g., N–H···O=C) that stabilize the (2E)-configuration .

Q. What in vitro assays are suitable for evaluating biological activity and target interactions?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. Quantify IC₅₀ values via dose-response curves .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., BODIPY) and track intracellular localization via confocal microscopy. Validate membrane permeability using Caco-2 cell monolayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.